molecular formula C10H11NO2 B8652639 3-Allyloxybenzamide

3-Allyloxybenzamide

Cat. No.: B8652639
M. Wt: 177.20 g/mol
InChI Key: IUASJOCGMXHCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyloxybenzamide (Compound NU1031) is a benzamide derivative characterized by an allyloxy substituent at the 3-position of the benzamide core. Its synthesis involves the reaction of 3-hydroxybenzamide with allyl bromide in the presence of potassium carbonate and acetonitrile under reflux, yielding a white crystalline solid with a 63% recovery rate after recrystallization . This compound is notable for its role as a PARP (Poly ADP-ribose polymerase) inhibitor, a class of enzymes critical in DNA repair pathways. The allyloxy group’s unsaturated bond introduces steric and electronic effects that enhance its interaction with enzyme active sites, making it a candidate for chemotherapeutic applications .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-prop-2-enoxybenzamide

InChI

InChI=1S/C10H11NO2/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2,(H2,11,12)

InChI Key

IUASJOCGMXHCJA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of 3-Substituted Benzamides

Compound Name Substituent(s) Key Functional Groups PARP Inhibition Synthetic Yield Safety Profile
3-Allyloxybenzamide (NU1031) Allyloxy Allyl, amide Confirmed 63% Uncharacterized
3-Cinnamyloxybenzamide Cinnamyloxy Cinnamyl, amide Hypothesized N/A Uncharacterized
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide Benzyloxy, dimethylamine Benzyl, dimethylamine Unreported N/A No known hazards
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide Chloro-methylphenyl, methoxy Chloro, methoxy, amide Unreported N/A Uncharacterized
3-[(Oxolan-3-ylmethyl)amino]benzamide Oxolane-methylamino Tetrahydrofuran, amide Unreported N/A Uncharacterized

Research Findings

  • PARP Inhibition Mechanism: The allyloxy group in 3-Allyloxybenzamide facilitates π-π stacking and hydrophobic interactions within the PARP active site, a feature less pronounced in bulkier analogs like 3-cinnamyloxybenzamide .
  • Synthetic Challenges: Derivatives with complex substituents (e.g., tetrahydrofuran-methylamino groups) require multi-step synthesis, reducing practicality compared to 3-Allyloxybenzamide’s straightforward preparation .

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